4-Chlorophenyl phenyl-D5 ether
Overview
Description
4-Chlorophenyl phenyl-D5 ether is a deuterated compound with the molecular formula C12D5H4ClO. It is an isotopically labeled compound where five hydrogen atoms are replaced by deuterium atoms. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.
Mechanism of Action
Target of Action
1-Chloro-4-phenoxybenzene-d5, also known as 4-Chlorophenyl phenyl ether-d5 or 4-Chlorophenyl phenyl-D5 ether, is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium, a stable heavy isotope of hydrogen, has been incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles . This can potentially alter the interaction of the drug with its targets, leading to changes in its effect.
Biochemical Pathways
The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways, depending on the specific targets of the drug .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The incorporation of deuterium into drug molecules can potentially affect these properties, thereby influencing the bioavailability of the drug .
Result of Action
The effects would likely depend on the specific targets of the drug and the changes brought about by the incorporation of deuterium .
Biochemical Analysis
Biochemical Properties
It is known that deuterium-labeled compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely
Cellular Effects
Deuterium-labeled compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that deuterium-labeled compounds can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of deuterium-labeled compounds can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that deuterium-labeled compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that deuterium-labeled compounds can interact with various transporters and binding proteins, potentially affecting their localization or accumulation
Subcellular Localization
It is known that deuterium-labeled compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl phenyl-D5 ether typically involves the reaction of 4-chlorophenol with deuterated phenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the ether bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired isotopic purity and chemical yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the ether into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted ethers with various functional groups.
Scientific Research Applications
4-Chlorophenyl phenyl-D5 ether is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of phenolic compounds.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other deuterated compounds and as a reagent in various chemical processes.
Comparison with Similar Compounds
4-Chlorodiphenyl ether: Similar in structure but lacks deuterium labeling.
4-Bromophenyl phenyl ether: Contains a bromine atom instead of chlorine.
Bis(2-chloroethoxy)methane: Another halogenated ether with different structural features.
Uniqueness: 4-Chlorophenyl phenyl-D5 ether is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, distinguishing it from non-deuterated analogs.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNJCAMHOJTEF-RALIUCGRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Cl)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.